7-Hydroxymethylindolizine-1-carbonitrile
Description
7-Hydroxymethylindolizine-1-carbonitrile is an indolizine derivative featuring a hydroxymethyl (-CH₂OH) group at the C7 position and a nitrile (-CN) group at the C1 position. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the nitrile group contributes to electronic effects and metabolic stability.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-(hydroxymethyl)indolizine-1-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-6-9-2-4-12-3-1-8(7-13)5-10(9)12/h1-5,13H,7H2 |
InChI Key |
YUXKXHSVABUMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=C2C=C1CO)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent positions and functional groups significantly influence the physicochemical and biological properties of indolizines. Below is a comparative analysis with three structurally related compounds from the evidence:
Key Observations :
- Substituent Position : The target compound’s hydroxymethyl at C7 contrasts with acetyl () or bromine () at adjacent positions, which may alter steric and electronic profiles.
- Crystallographic Data : highlights dihedral angles (55.0–60.2°) between cyclopropane and indolizine planes, suggesting substituent-induced conformational flexibility . The target’s hydroxymethyl group could similarly influence packing via hydrogen bonds.
- Bond Lengths : In , bond lengths (e.g., C5–N1: ~1.35 Å) reflect resonance stabilization, a feature likely shared by the target’s nitrile group .
Implications for the Target :
Target Compound Hypotheses :
Physicochemical Properties
- Hydrogen Bonding : compounds form intramolecular C–H⋯O bonds, stabilizing conformation . The target’s hydroxymethyl group could enable intermolecular hydrogen bonding, influencing solubility and crystal morphology.
- Electronic Effects : Nitrile groups (Evidences 2–3) withdraw electron density, polarizing the indolizine ring. The hydroxymethyl’s electron-donating nature may counterbalance this effect.
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